6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Description
6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5th position and an ethenyl group substituted with a 4-ethylphenyl group at the 6th position of the pyrimidine ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-9-3-5-10(6-4-9)7-8-11-12(17(20)21)13(18)16-14(19)15-11/h3-8H,2H2,1H3,(H2,15,16,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBKPRLIGSWISH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 5-nitro-2,4-dioxopyrimidine.
Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with a suitable ethenylating agent to form 2-(4-ethylphenyl)ethenyl aldehyde.
Cyclization: The 2-(4-ethylphenyl)ethenyl aldehyde is then reacted with 5-nitro-2,4-dioxopyrimidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.
Catalysts: Using catalysts to enhance the reaction rate.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Amino Derivative: Reduction of the nitro group yields the corresponding amino derivative.
Ethyl Derivative: Hydrogenation of the ethenyl group forms the ethyl derivative.
Substituted Derivatives: Various substituted derivatives can be obtained depending on the nucleophile used in substitution reactions.
Scientific Research Applications
6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-ethylphenyl derivatives: Compounds with similar structural motifs, such as 4-ethylphenyl-substituted pyrimidines.
Nitro-pyrimidine derivatives: Compounds with nitro groups attached to the pyrimidine ring.
Uniqueness
6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
